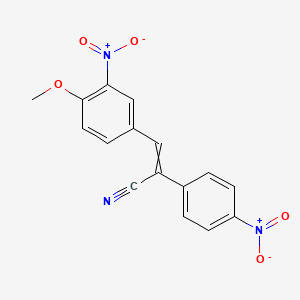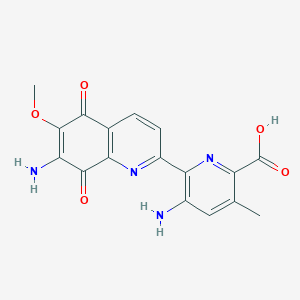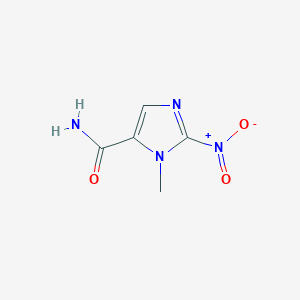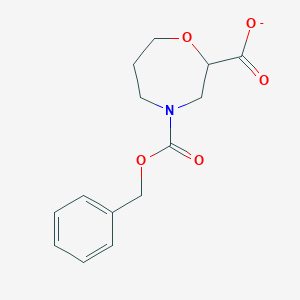
2-Bromothiazole-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromothiazole-4-boronic acid is an organoboron compound that features a thiazole ring substituted with a bromine atom at the 2-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothiazole-4-boronic acid typically involves the borylation of 2-bromothiazole. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 2-bromothiazole in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction is carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and catalysts is optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromothiazole-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Potassium acetate or potassium phosphate are commonly used.
Oxidizing Agents: Hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Thiazoles: Formed through nucleophilic substitution at the 2-position.
Wissenschaftliche Forschungsanwendungen
2-Bromothiazole-4-boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromothiazole-4-boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-thiazolecarboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
2-Bromo-5-thiazoleboronic acid: Similar structure but with the boronic acid group at the 5-position.
Uniqueness
2-Bromothiazole-4-boronic acid is unique due to its specific substitution pattern, which allows for selective reactions at both the 2-position (bromine) and the 4-position (boronic acid). This dual reactivity makes it a valuable intermediate in organic synthesis, enabling the construction of complex molecules with high precision.
Eigenschaften
Molekularformel |
C3H3BBrNO2S |
|---|---|
Molekulargewicht |
207.85 g/mol |
IUPAC-Name |
(2-bromo-1,3-thiazol-4-yl)boronic acid |
InChI |
InChI=1S/C3H3BBrNO2S/c5-3-6-2(1-9-3)4(7)8/h1,7-8H |
InChI-Schlüssel |
PDHZVHQLFAHKPM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CSC(=N1)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)



![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)


